molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

Cat. No.: B363532
CAS No.: 920114-44-9
M. Wt: 313.35g/mol
InChI Key: GEJDCJZBMPBYMH-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The benzimidazole moiety in this compound is known to interact with enzymes such as kinases and proteases, potentially inhibiting their activity. These interactions can lead to the modulation of various biochemical pathways, making the compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering metabolic flux and metabolite levels. The compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites that can influence its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Its localization and accumulation within cells can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is unique due to its specific structure, which combines the benzimidazole core with a furan carboxamide moiety. This unique structure may confer distinct pharmacological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDCJZBMPBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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